molecular formula C10H13N5O2S B14254375 2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- CAS No. 263559-10-0

2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)-

Cat. No.: B14254375
CAS No.: 263559-10-0
M. Wt: 267.31 g/mol
InChI Key: KHTCKRUHKATUBQ-OXOINMOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- typically involves multi-step organic reactions. The process begins with the preparation of the thietane ring, followed by the introduction of the purine moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic benefits. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Thietanedimethanol: Shares the thietane ring structure but lacks the purine moiety.

    4-(6-amino-9H-purin-9-yl)-methanol: Contains the purine moiety but lacks the thietane ring.

Uniqueness

The uniqueness of 2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- lies in its combined thietane and purine structures, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

CAS No.

263559-10-0

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

[(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)thietan-3-yl]methanol

InChI

InChI=1S/C10H13N5O2S/c11-8-7-9(13-3-12-8)15(4-14-7)10-5(1-16)6(2-17)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,10-/m1/s1

InChI Key

KHTCKRUHKATUBQ-OXOINMOOSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](S3)CO)CO)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(S3)CO)CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.